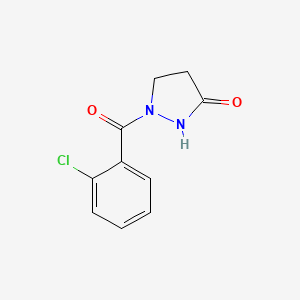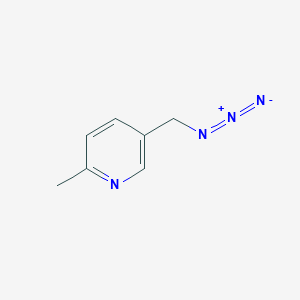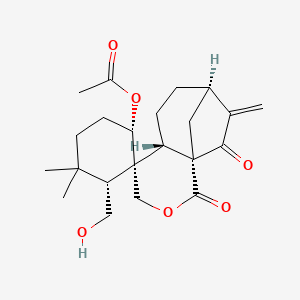
1-(2-Chlorobenzoyl)pyrazolidin-3-one
Overview
Description
1-(2-Chlorobenzoyl)pyrazolidin-3-one is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 . It is used in scientific research and has versatile properties that make it valuable for studying various biological processes and developing novel therapeutic agents.
Synthesis Analysis
A novel one-pot approach to oxidative aromatization and bromination of pyrazolidin-3-one with HBr-H2O2 system has been developed . This method involves the use of a transition-metal catalyst, extremely toxic liquid bromine, a long reaction time, multi-step manipulations and the final yield is only moderate .Molecular Structure Analysis
The molecular structure of 1-(2-Chlorobenzoyl)pyrazolidin-3-one consists of a pyrazolidin-3-one core with a 2-chlorobenzoyl group attached to it .Chemical Reactions Analysis
Pyrazolidin-3-one derivatives have been reported as substrates for the synthesis of pyrazolols . Unfortunately, few efficient methods for direct access to 4-bromopyrazolol from pyrazolidinone have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Chlorobenzoyl)pyrazolidin-3-one include a molecular weight of 224.64 and a predicted density of 1.392±0.06 g/cm3 .Scientific Research Applications
Synthetic Organic Chemistry:
1-(2-Chlorobenzoyl)pyrazolidin-3-one is an important intermediate in the synthesis of various organic compounds. Researchers have explored its use in mechanochemical reactions, specifically via ball milling. Ball milling is a mechanochemical technique that offers advantages over conventional solution-phase reactions, including increased selectivity and reactivity. In the case of this compound, it can be synthesized by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill . The solvent-free method reduces the use of harmful organic reagents and promotes environmental friendliness.
Future Directions
The future directions for 1-(2-Chlorobenzoyl)pyrazolidin-3-one could involve exploring its reactivity and potential applications in various biological processes and the development of novel therapeutic agents. Additionally, the development of safer and more efficient methods for its synthesis could be a focus of future research .
properties
IUPAC Name |
1-(2-chlorobenzoyl)pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)10(15)13-6-5-9(14)12-13/h1-4H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFRXJZJMXCOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzoyl)pyrazolidin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3-Dihydro-1H-benzo[d]imidazole](/img/structure/B3037191.png)


![6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3037194.png)


![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B3037201.png)
